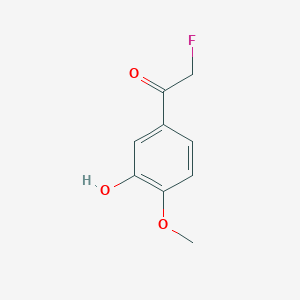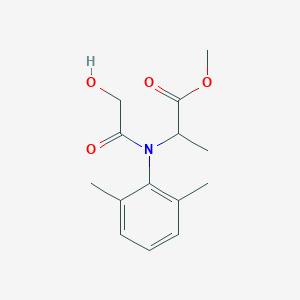
Metalaxyl-O-desmethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metalaxyl-O-desmethyl is a metabolite of the fungicide metalaxyl, which is widely used in agriculture to control diseases caused by air- and soil-borne pathogens. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is known for its role in the degradation pathway of metalaxyl, contributing to its overall efficacy and environmental behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metalaxyl-O-desmethyl typically involves the hydrolysis of metalaxyl. The process can be carried out under acidic or basic conditions, leading to the removal of the methoxyacetyl group from the parent compound . The reaction conditions often include the use of solvents like methanol or acetone and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of metalaxyl using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Metalaxyl-O-desmethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Metalaxyl-O-desmethyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of Metalaxyl-O-desmethyl involves its interaction with specific molecular targets in fungal cells. It inhibits the synthesis of ribosomal RNA, disrupting protein synthesis and leading to the death of the fungal cells. The compound targets pathways involved in nucleic acid synthesis, making it effective against a broad spectrum of fungal pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metalaxyl: The parent compound, widely used as a fungicide.
Metalaxyl-M: An enantiomer of metalaxyl with similar properties but higher efficacy.
Azoxystrobin: Another fungicide with a different mode of action but used for similar purposes.
Uniqueness
Metalaxyl-O-desmethyl is unique due to its role as a degradation product of metalaxyl, providing insights into the environmental fate and behavior of the parent compound. Its specific interactions with microbial communities and its potential bioactivity make it a compound of interest in various fields of research .
Propriétés
Numéro CAS |
66637-79-4 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
methyl 2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(12(17)8-16)11(3)14(18)19-4/h5-7,11,16H,8H2,1-4H3 |
Clé InChI |
HOOCPOQCHBHJLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



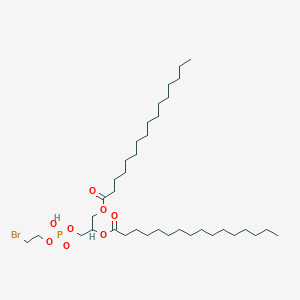
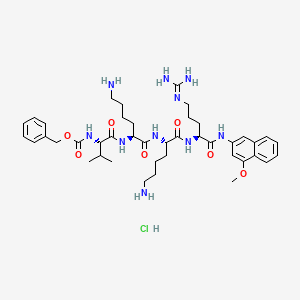
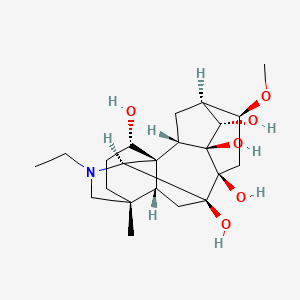

![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
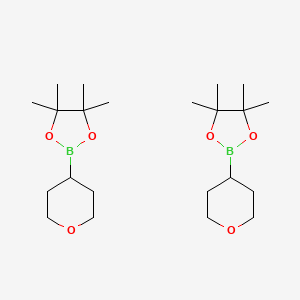
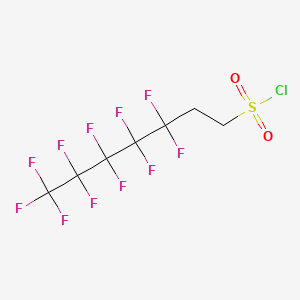
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

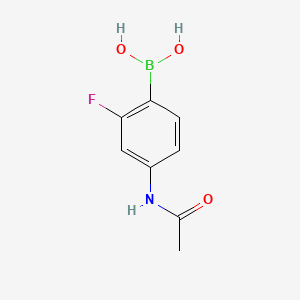
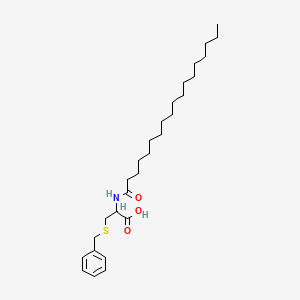
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
